molecular formula C7H2F4O5S B1320277 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid CAS No. 125662-60-4

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

Cat. No.: B1320277
CAS No.: 125662-60-4
M. Wt: 274.15 g/mol
InChI Key: JNESNWCWZVATQY-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O5S. It is characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid typically involves the fluorination of benzoic acid derivatives followed by sulfonation. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves its interaction with molecular targets through its fluorine atoms and sulfonic acid group. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is unique due to its combination of fluorine atoms and a sulfonic acid group, which imparts distinct chemical properties. This combination enhances its solubility, reactivity, and potential for forming stable complexes, making it a versatile compound in various scientific and industrial applications .

Biological Activity

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid (TFSA) is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activity. This compound is characterized by the presence of multiple fluorine atoms and a sulfonic acid group, which enhance its acidity and reactivity compared to non-fluorinated analogs. Research indicates that TFSA and its derivatives exhibit potential as inhibitors for various enzymes, particularly in drug discovery applications.

Chemical Structure and Properties

TFSA's molecular formula is C7H2F4O3S. The presence of fluorine atoms contributes to its enhanced acidity and reactivity.

PropertyValue
Molecular FormulaC7H2F4O3S
Molecular Weight250.14 g/mol
Acidity (pKa)Enhanced due to sulfonic group
SolubilitySoluble in polar solvents

Enzyme Inhibition

TFSA has been identified as a potent inhibitor of several key enzymes involved in cellular processes. Notably, derivatives of TFSA have shown inhibitory effects against:

  • Protein Farnesyltransferase : Potency of 2.9 µM.
  • Geranylgeranyltransferase : Potency of 7.5 µM.

These enzymes are crucial for post-translational modifications of proteins that play significant roles in cancer progression and cell signaling.

The mechanism by which TFSA exerts its biological effects involves its interaction with target proteins or enzymes. The fluorinated structure allows for enhanced binding affinity, which is critical in the design of activity-based probes (ABPs). These probes can selectively bind to target enzymes, enabling visualization and study of enzyme activity within live cells.

Study on Derivatives

A study evaluated various derivatives of TFSA for their biological activities. The findings indicated that certain derivatives not only inhibited enzyme activity but also exhibited cytotoxic effects on cancer cell lines. For instance:

  • Cytotoxicity Assays : Derivatives were tested on Hep-G2 and A2058 cancer cell lines, showing varied degrees of growth inhibition without significant cytotoxicity at lower concentrations.

This suggests that while some derivatives are effective as inhibitors, they may also possess therapeutic potential against specific cancer types .

Applications in Drug Discovery

TFSA serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being explored for their ability to modulate protein functions critical in disease pathways. The enhanced properties conferred by fluorination make TFSA a candidate for developing novel pharmaceuticals aimed at treating various conditions, including cancer.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNESNWCWZVATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600145
Record name 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125662-60-4
Record name 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main focus of the research presented in the paper "Synthesis and Reactions of 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid"?

A1: The research focuses on describing the synthetic procedures for obtaining 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid and exploring its reactivity with other chemical reagents. []

Q2: Where can I find this research paper?

A2: You can access the paper through this link: []

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